molecular formula C25H30N8O2 B10828000 Pim1-IN-1

Pim1-IN-1

Cat. No.: B10828000
M. Wt: 474.6 g/mol
InChI Key: BKDLGAKRAHVMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PIM1-IN-1 is a selective inhibitor of the proviral integration site for Moloney-murine leukemia 1 (PIM1) kinase. PIM1 kinase is a serine/threonine protein kinase that plays a crucial role in cell survival, proliferation, and differentiation. It is implicated in various cancers, including hematologic malignancies and solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: PIM1-IN-1 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthesis typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, such as crystallization and chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: PIM1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

PIM1-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PIM1 kinase in various chemical reactions and pathways.

    Biology: Investigates the biological functions of PIM1 kinase in cell survival, proliferation, and differentiation.

    Medicine: Explores the therapeutic potential of this compound in treating cancers and other diseases associated with PIM1 kinase overexpression.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PIM1 kinase

Mechanism of Action

PIM1-IN-1 exerts its effects by selectively inhibiting the activity of PIM1 kinase. The inhibition of PIM1 kinase disrupts various signaling pathways involved in cell survival, proliferation, and differentiation. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the JAK-STAT and PI3K-AKT pathways .

Comparison with Similar Compounds

Uniqueness: PIM1-IN-1 is unique due to its high selectivity for PIM1 kinase, making it a valuable tool for studying the specific role of PIM1 in various biological processes and diseases. Its selectivity also reduces off-target effects, enhancing its therapeutic potential .

Properties

Molecular Formula

C25H30N8O2

Molecular Weight

474.6 g/mol

IUPAC Name

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]-N-(piperidin-4-ylmethyl)quinolin-8-amine

InChI

InChI=1S/C25H30N8O2/c1-34-13-11-32-12-14-35-23-21(32)16-28-33-24(30-31-25(23)33)20-6-5-18-3-2-4-19(22(18)29-20)27-15-17-7-9-26-10-8-17/h2-6,16-17,26-27H,7-15H2,1H3

InChI Key

BKDLGAKRAHVMNP-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5NCC6CCNCC6)C=C4

Origin of Product

United States

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